molecular formula C28H26O16S B583708 DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE CAS No. 1041261-16-8

DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE

Cat. No.: B583708
CAS No.: 1041261-16-8
M. Wt: 650.56
InChI Key: YLYDFNVTVUNKCE-YYDZWWTMSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, DMSO-d₆):

Signal (ppm) Assignment
1.98–2.12 (9H) Three acetyl groups (-OCOCH₃)
3.65 (3H) Methyl ester (-COOCH₃)
4.85–5.32 (4H) Glucuronic acid H2–H5
5.62 (1H) Anomeric proton (H1 of glucuronic acid)
6.82–7.95 (4H) Aromatic protons of daidzein core

¹³C NMR (150 MHz, DMSO-d₆):

Signal (ppm) Assignment
20.1–20.8 Acetyl methyl carbons
52.4 Methyl ester carbon
60.2–76.8 Glucuronic acid carbons (C2–C5)
98.5 Anomeric carbon (C1)
156.2 Sulfate-bearing aromatic carbon (C4')
176.3 Ester carbonyl (COOCH₃)

Data derived from synthetic standards confirm the structure.

Mass Spectrometry (MS)

  • ESI-MS (negative mode) : m/z 650.2 [M–Na]⁻ (calc. 650.56 for C₂₈H₂₆O₁₆S).
  • MS/MS fragmentation : Dominant ions at m/z 241 (daidzein aglycone) and m/z 409 (glucuronide-sulfate fragment).

Infrared (IR) Spectroscopy

  • Strong bands :
    • 1740 cm⁻¹ (C=O stretch, acetyl and ester groups).
    • 1240 cm⁻¹ (S=O stretch, sulfate).
    • 1050 cm⁻¹ (C–O–C glycosidic linkage).

Crystallographic Analysis and Solid-State Properties

Crystallographic data for this compound remain unreported, likely due to challenges in obtaining single crystals suitable for X-ray diffraction. However, insights into solid-state properties can be inferred from related analogs:

  • Thermal stability : Decomposition above 200°C, consistent with sulfate and acetyl group lability.
  • Hygroscopicity : Moderate, requiring storage at –20°C under inert gas.
  • Solubility :
Solvent Solubility (mg/mL)
Water 10.2
DMSO 42.5
Methanol 8.7

Predictive modeling (e.g., DFT calculations) suggests a planar daidzein core with orthogonal orientation of the glucuronide-sulfate side chain, minimizing intramolecular steric clashes.

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O16S/c1-13(29)39-23-24(40-14(2)30)26(41-15(3)31)28(43-25(23)27(33)37-4)42-18-9-10-19-21(11-18)38-12-20(22(19)32)16-5-7-17(8-6-16)44-45(34,35)36/h5-12,23-26,28H,1-4H3,(H,34,35,36)/t23-,24-,25-,26+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYDFNVTVUNKCE-YYDZWWTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OS(=O)(=O)O)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OS(=O)(=O)O)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747411
Record name Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041261-16-8
Record name Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Daidzein Hydroxyl Groups

The synthesis typically begins with protection of reactive hydroxyl groups on daidzein. Benzyl or acetyl groups are employed to shield the 4'-hydroxyl prior to sulfation. For instance, 4′-O-benzyldaidzein is synthesized by treating daidzein with benzyl bromide in the presence of a base such as potassium carbonate. This intermediate is critical to prevent undesired side reactions during subsequent sulfation.

Glucuronidation at the 7-Position

Glucuronidation is achieved using 2,3,4-tri-O-acetyl-α-D-glucuronic acid methyl ester trichloroacetimidate as the glycosyl donor. The reaction is catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF3·OEt2) in anhydrous dichloromethane at 0°C. The acetyl groups on the glucuronic acid ensure solubility and prevent premature hydrolysis.

Reaction Conditions Table

Parameter Value/Description Source
Donor 2,3,4-tri-O-acetyl-α-D-glucuronic acid methyl ester trichloroacetimidate
Catalyst TMSOTf (0.25 equiv) or BF3·OEt2 (0.70 equiv)
Solvent Anhydrous CH2Cl2
Temperature 0°C
Yield 30–35%

Sulfation at the 4'-Position

Sulfation is performed using sulfur trioxide-pyridine complex in dry pyridine. The benzyl-protected intermediate is treated with the sulfating agent at room temperature for 12–24 hours. After completion, the mixture is neutralized with 10% HCl, and the solvent is evaporated under reduced pressure.

Deprotection and Final Isolation

The acetyl groups on the glucuronic acid are removed via alkaline hydrolysis. A mixture of sodium methoxide (5.4 M in methanol) and sodium hydroxide (1.0 M in water) is added at 0°C, followed by stirring for 3.5 hours. Amberlyst 15 hydrogen resin adjusts the pH to 4.0, and the product is purified using a preparative C18 column with water as the eluent.

Purification and Characterization

Chromatographic Techniques

  • Preparative C18 Chromatography : The crude product is loaded onto a C18 column (125 Å, 55–105 μm) and eluted with water to isolate the target compound.
  • Silica Gel Chromatography : Hexane/ethyl acetate (4:5) is used for intermediate purification.

Spectroscopic Validation

  • 1H-NMR : Key signals include δ 4.00 (dd, glucuronic acid protons) and δ 7.52 (d, aromatic protons).
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 497 [M−H]−, consistent with the deacetylated form.

Comparative Analysis of Methodologies

Lewis Acid Efficiency

TMSOTf and BF3·OEt2 yield comparable results (30–35%), but BF3·OEt2 offers marginal improvements in regioselectivity.

Protecting Group Strategies

Benzyl groups facilitate easier deprotection under catalytic hydrogenation, whereas acetyl groups require alkaline hydrolysis. The choice depends on scalability and downstream applications.

Challenges and Optimization Opportunities

  • Low Yields : The glycosylation step remains a bottleneck; microwave-assisted synthesis or enzymatic methods could enhance efficiency.
  • Solvent Systems : Alternative solvents like tetrahydrofuran (THF) may improve glucuronidation kinetics.

Chemical Reactions Analysis

Types of Reactions

DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the benzopyran moiety.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used for hydrolysis.

Major Products Formed

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydroflavonoids.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

    Hydrolysis: Deacetylated glucopyranosiduronate derivatives.

Scientific Research Applications

DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and mechanisms of flavonoid derivatives.

    Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The biological effects of DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE are primarily mediated through its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes, protecting cells from oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

    Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Daidzein

Key Observations :
  • Sulfation vs. Glucuronidation : Sulfation increases water solubility more effectively than glucuronidation but reduces membrane permeability .
Table 2: Pharmacokinetic and Functional Differences
Compound Name Half-Life (h) Bioactivity Notes Enzyme Inhibition (α-Amylase/α-Glucosidase)
Daidzein (aglycone) 3.8–6.0 High estrogenic and antioxidant activity Moderate inhibition
Daidzein 4'-sulfate 3.9 Reduced receptor binding affinity Not reported
Daidzein 7-β-D-glucuronide 6.0 Low cellular uptake due to polarity Weak inhibition
Target compound Not reported Stable binding to PI3K (ΔG Binding = −8.96 kcal/mol) Likely reduced due to sulfation
Key Findings :
  • Metabolic Stability : Sulfated conjugates exhibit shorter half-lives (e.g., daidzein 4'-sulfate: 3.9 h) compared to glucuronides (e.g., daidzein glucuronide: 6.0 h) .
  • Biological Activity: The 4'-sulfate group may sterically hinder interactions with enzymes or receptors. For example, methoxyl or sulfate substitutions at C-4' in flavonoids reduce α-amylase inhibition by 30–50% .
  • Binding Affinity : Molecular dynamics simulations show the target compound achieves stable binding to PI3K (average RMSD = 2.552 Å), comparable to co-crystallized inhibitors, suggesting retained bioactivity despite conjugation .

Biological Activity

Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4'-sulfate (DGME) is a complex flavonoid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anti-inflammatory, and pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C28H26O13
  • Molecular Weight : 570.50 g/mol
  • CAS Number : 1041134-15-9

The compound is synthesized through a multi-step process involving the acetylation of daidzein followed by glucuronidation, typically using acetic anhydride and pyridine as reagents.

DGME's biological activity is primarily attributed to its interaction with various molecular targets:

  • Estrogen Receptor Modulation : DGME may exert estrogen-like effects by binding to estrogen receptors, which can influence various physiological processes.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its antioxidant properties.
  • Anti-inflammatory Pathways : DGME inhibits key inflammatory enzymes and pathways, reducing the production of pro-inflammatory cytokines.

Antioxidant Activity

DGME exhibits significant antioxidant properties, which have been assessed using various assays:

Assay TypeResultsReference
Trolox Equivalent Antioxidant Capacity (TEAC)52% of daidzein's activity
Ferric Reducing Antioxidant Power (FRAP)77% of daidzein's activity
Lipid Oxidation InhibitionReduces oxidation rate to 86% of control

These results indicate that while DGME retains substantial antioxidant capacity compared to its parent compound daidzein, its effectiveness is somewhat diminished due to structural modifications.

Anti-inflammatory Activity

DGME has shown promising anti-inflammatory effects in various studies:

  • Inhibition of Nitric Oxide Production : In LPS-induced RAW264.7 macrophages, DGME significantly reduced nitric oxide production, indicating its potential to mitigate inflammatory responses .
  • Cytokine Modulation : The compound has been reported to decrease levels of TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli .

Case Studies

  • Study on Antioxidant Properties :
    A study evaluated the antioxidant capacity of DGME in human LDL oxidation models. Results showed that DGME effectively delayed lipid oxidation, indicating its potential role in cardiovascular health .
  • Inflammation Reduction in Animal Models :
    In a murine model of inflammation, administration of DGME led to decreased expression of inflammatory markers such as iNOS and COX-2, suggesting its therapeutic potential in treating inflammatory diseases .

Comparison with Related Compounds

DGME can be compared with other daidzein derivatives to highlight its unique properties:

CompoundAntioxidant Activity (%)Anti-inflammatory Activity
Daidzein100High
Daidzein 7-O-beta-D-glucuronic acid52Moderate
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester52Significant

This table illustrates that while DGME maintains notable biological activity, it is less potent than its parent compound but still offers significant health benefits.

Q & A

Q. Q1. What synthetic strategies are employed to produce Daidzein 7-Tri-O-Acetyl-β-D-Glucuronic Acid Methyl Ester 4'-Sulfate?

The synthesis involves sequential regioselective modifications. First, 4',7-di-O-acetyldaidzein undergoes selective 7-deacetylation to expose the hydroxyl group at position 6. Glycosidation with 6,1-anhydroglucopyranuronic acid is then promoted by SnCl₄, enabling β-D-glucuronide formation. Subsequent sulfation at the 4'-position is achieved using sulfur trioxide-triethylamine complexes. Final acetylation and methyl esterification stabilize the glucuronic acid moiety .

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Analytical validation requires:

  • HPLC : To confirm >95% purity using C18 reverse-phase columns with UV detection at 254 nm.
  • NMR : ¹H and ¹³C NMR (in DMSO-d₆) to verify acetyl (δ 2.0–2.3 ppm), glucuronide (δ 3.5–5.5 ppm), and sulfate (δ 3.8–4.2 ppm) groups.
  • MS : High-resolution ESI-MS to confirm molecular weight (e.g., [M+Na]⁺ at m/z 577.39) .

Q. Q3. What are the solubility and stability considerations for this compound in biological assays?

The acetyl and methyl ester groups enhance lipophilicity, enabling solubility in DMSO (>10 mM). However, aqueous stability is pH-dependent:

  • Below pH 6.0: Hydrolysis of acetyl groups occurs within 24 hours.
  • Above pH 7.4: Sulfate ester bonds degrade gradually.
    Recommendations: Use freshly prepared solutions in PBS (pH 7.0–7.4) and store aliquots at –80°C .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in NMR shielding data between daidzein derivatives?

Discrepancies arise from electron-withdrawing groups (e.g., sulfate) altering shielding effects. For example:

  • C(3') : Shielding decreases by –1.52 ppm due to sulfate’s inductive effect.
  • C(2') : Shielding increases by +1.51 ppm from glucuronide conjugation.
    Solution : Use hybrid DFT methods (e.g., B3LYP/aug-cc-pVTZ) with solvent corrections (methanol-d₄) to model shielding changes. Compare RMS values (<2.0 ppm) to experimental data .

Q. Q5. What enzymatic or metabolic interactions influence the compound’s pharmacokinetics?

  • Sulfatases : Cleave the 4'-sulfate group in the liver, yielding daidzein-7-glucuronide (t₁/₂ = 3.8 ± 0.4 hours).
  • UGT1A1/1A8 : Mediate glucuronidation, but acetyl groups delay hydrolysis, extending systemic exposure.
    Experimental Design : Use LC-MS/MS to quantify metabolites in hepatocyte incubations. Apply compartmental modeling (e.g., NONMEM) to estimate clearance rates .

Q. Q6. How do structural modifications affect bioavailability compared to parent daidzein?

Property Daidzein Modified Derivative
Water Solubility (mg/mL)0.011.2
Caco-2 Permeability (×10⁻⁶)2.18.7
Plasma t₁/₂ (hours)7.512.3
The sulfate and acetyl-glucuronide groups improve solubility and reduce first-pass metabolism. Use parallel artificial membrane permeability assays (PAMPA) and in situ intestinal perfusion models to validate .

Q. Q7. What experimental designs optimize the study of this compound’s antimycotoxigenic potential?

  • Central Composite Design (CCD) : Vary ultrasound-assisted extraction parameters (e.g., solvent ratio, time) to maximize yield.
  • Enzyme Inhibition Assays : Measure IC₅₀ against aflatoxin-producing fungi using microplate-based β-glucuronidase and laccase assays.
  • Data Analysis : Apply Derringer’s desirability function to balance yield and bioactivity .

Methodological Challenges and Solutions

Q. Q8. How can researchers address discrepancies between calculated and observed pharmacokinetic parameters?

Example: Calculated t₁/₂ for daidzein sulfate (5.7 hours) vs. observed (3.9 hours). Resolution :

  • In Silico : Refine physiologically based pharmacokinetic (PBPK) models to include enterohepatic recirculation.
  • In Vivo : Use sulfatase-treated urine samples to isolate sulfate conjugates for LC-MS quantification .

Q. Q9. What strategies improve regioselectivity in synthesizing daidzein derivatives?

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to block 4'-OH during glucuronidation.
  • Catalysts : SnCl₄ promotes β-anomer formation in glycosidation (98% selectivity).
  • Sulfation : Pyridine-SO₃ complexes target the 4'-position exclusively at 0°C .

Q. Q10. How can isotopic labeling enhance metabolic pathway studies?

  • Stable Isotopes : Synthesize deuterated analogs (e.g., D₃-acetamidophenyl) for tracer studies.
  • Applications : Use HRMS to track sulfate/glucuronide conjugates in fecal and plasma samples. Validate with ¹⁴C-labeled daidzein in Sprague-Dawley rats .

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